2,2'-Dichloro-1,1'-bi(cyclopropane)
Description
Properties
CAS No. |
62014-97-5 |
|---|---|
Molecular Formula |
C6H8Cl2 |
Molecular Weight |
151.03 g/mol |
IUPAC Name |
1-chloro-2-(2-chlorocyclopropyl)cyclopropane |
InChI |
InChI=1S/C6H8Cl2/c7-5-1-3(5)4-2-6(4)8/h3-6H,1-2H2 |
InChI Key |
RDRGHVOVIFGEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1Cl)C2CC2Cl |
Origin of Product |
United States |
Preparation Methods
[2+1] Cycloaddition with Dichlorocarbene
The addition of dichlorocarbene (:CCl₂) to 1,3-dienes remains the most direct route to 2,2'-dichlorinated bicyclopropanes. Generated from chloroform (CHCl₃) under strongly basic conditions, dichlorocarbene reacts with electron-deficient dienes to form the bicyclic core. A representative procedure involves:
- Reagents : CHCl₃ (3 equiv), NaOH (50% aq.), phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
- Conditions : 60–80°C, 12–24 h under nitrogen
- Yield : 58–68%
Critical challenges include competing polymerization of the diene and over-chlorination. Modifying the base strength (e.g., using KOH instead of NaOH) improves selectivity, as demonstrated in the synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.
Stereochemical Outcomes
Diastereoselectivity in bicyclopropane formation depends on the diene’s geometry. Trans-dienes favor the exo-isomer due to reduced steric hindrance during carbene attack, while cis-dienes yield predominantly endo-products. For 2,2'-Dichloro-1,1'-bi(cyclopropane), this selectivity is less pronounced due to the symmetrical chlorine substitution.
Transition Metal-Catalyzed Approaches
Platinum-Catalyzed C–H Activation
The reaction of platinum(0) complexes with cyclopropane derivatives enables selective functionalization. For example, cis-hydrido(2,2,3,3-tetramethylcyclopropyl)platinum(II) complexes undergo oxidative addition with chlorinated alkanes to form bicyclic structures. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes C–H insertion |
| Ligand | Dicyclohexylphosphine | Stabilizes Pt intermediate |
| Chlorine Source | CCl₄ | Prevents over-chlorination |
This method achieves yields of 45–52% but requires meticulous control over platinum coordination geometry to avoid side reactions.
Palladium-Mediated Cross-Coupling
Coupling pre-formed chlorocyclopropane units via Ullmann-type reactions offers an alternative pathway. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, 2-chlorocyclopropane derivatives dimerize under microwave irradiation (100°C, 1 h) to yield the target compound in 40–48% yield. Bromine-assisted transmetallation improves efficiency but introduces purification challenges due to halide byproducts.
Halogenation and Ring-Closing Strategies
Post-Cyclopropanation Chlorination
Chlorinating pre-formed bicyclopropane structures with SOCl₂ or PCl₅ introduces chlorine atoms at the 2,2'-positions. A two-step protocol achieves this:
- Cyclopropanation : Simmons-Smith reaction with Zn/CH₂I₂ (72% yield)
- Chlorination : SOCl₂ (2.5 equiv), DMF (cat.), 0°C → rt, 6 h (89% conversion)
However, this method risks ring-opening due to the Lewis acidity of chlorinating agents.
Simultaneous Cyclization-Chlorination
Innovative one-pot methodologies combine ring closure and halogenation. For instance, treating 1,3-dichloro-2-(chloromethyl)propane-2-amine with NaNO₂ in H₂SO₄ generates a nitrene intermediate, which undergoes cyclization and chlorination to yield the bicyclopropane. This approach streamlines synthesis but requires stringent temperature control (−10 to 0°C) to prevent decomposition.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of major methods:
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Dichlorocarbene Addition | 68 | 95 | High | Diene availability |
| Pt-Catalyzed C–H Insertion | 52 | 88 | Moderate | Catalyst cost |
| Pd Cross-Coupling | 48 | 90 | Low | Halide byproduct formation |
| One-Pot Cyclization | 61 | 93 | High | Temperature sensitivity |
Chemical Reactions Analysis
Types of Reactions
2,2’-Dichloro-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Addition Reactions: The strained cyclopropane ring can react with various reagents, leading to ring-opening and the formation of larger ring systems.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as hydroxide ions, alkoxides, and amines can be used.
Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
2,2’-Dichloro-1,1’-bi(cyclopropane) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex ring systems.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dichloro-1,1’-bi(cyclopropane) involves its interaction with molecular targets through its reactive cyclopropane rings. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The chlorine atoms can also influence the reactivity and selectivity of the compound in different pathways .
Comparison with Similar Compounds
1,1-Dichloro-2-phenylcyclopropane
- Molecular Formula : C₉H₈Cl₂
- Key Features : Substitution with a phenyl group introduces aromatic conjugation, stabilizing the cyclopropane ring while retaining reactivity for nucleophilic attacks. This compound is a critical intermediate in synthesizing cyclopropane-containing drugs like cilastatin .
2-Bromo-1,1-dichlorocyclopropane
- Molecular Formula : C₃H₃BrCl₂
- CAS Number : 40745-72-0
- Key Features : Bromine substitution at the 2-position introduces distinct reactivity (e.g., enhanced electrophilicity) compared to chlorine. Brominated cyclopropanes are often used in cross-coupling reactions .
- Comparison : The presence of bromine may facilitate Suzuki-Miyaura couplings, whereas 2,2'-Dichloro-1,1'-bi(cyclopropane) might exhibit lower reactivity in such contexts due to the absence of bromine.
Cyclopropane, 1,1-dichloro-2-propyl
- Molecular Formula : C₆H₁₀Cl₂
- CAS Number : 15997-08-7
- Key Features : A propyl substituent enhances hydrophobicity, making it suitable for lipid-soluble applications.
- Comparison : The alkyl chain reduces ring strain effects compared to the bicyclic structure of 2,2'-Dichloro-1,1'-bi(cyclopropane), which may prioritize different synthetic applications .
Halogenated Hydrocarbons: HCFCs and Chlorinated Alkanes/Alkenes
HCFC-123 (2,2-Dichloro-1,1,1-trifluoroethane)
- Molecular Formula : C₂HCl₂F₃
- CAS Number : 306-83-2
- Key Features: A mixed halogenated ethane used as a refrigerant.
1,3-Dichloropropene
- Molecular Formula : C₃H₄Cl₂
- CAS Number : 542-75-6
- Key Features : A chlorinated alkene used as a soil fumigant. Exhibits acute toxicity and environmental persistence .
- Comparison : The linear alkene structure of 1,3-dichloropropene contrasts sharply with the strained bicyclopropane system, resulting in divergent reactivity (e.g., alkene addition vs. ring-opening reactions).
Biphenyl and Azo Derivatives
2,2'-Dichloro-1,1'-biphenyl (2,2'-DCBP)
- Key Features : A biphenyl ligand used in nickel-catalyzed arylations. Chlorine atoms at the 2,2' positions enhance steric hindrance and electronic effects in catalytic systems .
Research Findings and Implications
- Reactivity: Dichlorocyclopropanes exhibit higher reactivity than non-cyclic analogs due to ring strain, favoring applications in ring-opening polymerizations or as strained intermediates .
- Environmental Impact : HCFCs like HCFC-123 are regulated under the Montreal Protocol, whereas chlorinated alkenes (e.g., 1,3-dichloropropene) require careful handling due to toxicity .
- Catalytic Utility : Biphenyl ligands (e.g., 2,2'-DCBP) and dichlorocyclopropanes may complement each other in catalysis, with the former offering planar rigidity and the latter providing three-dimensional steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
